Cas no 2172244-06-1 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4,4-difluorobutanoic acid)

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4,4-difluorobutanoic acid 化学的及び物理的性質
名前と識別子
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- 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4,4-difluorobutanoic acid
- 2172244-06-1
- EN300-1563076
- 3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4,4-difluorobutanoic acid
-
- インチ: 1S/C24H26F2N2O5/c1-2-14(23(31)28-20(22(25)26)11-21(29)30)12-27-24(32)33-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20,22H,2,11-13H2,1H3,(H,27,32)(H,28,31)(H,29,30)
- InChIKey: KJIAMBBMIMZLBL-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC(=O)O)NC(C(CC)CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)F
計算された属性
- せいみつぶんしりょう: 460.18097826g/mol
- どういたいしつりょう: 460.18097826g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 11
- 複雑さ: 670
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4,4-difluorobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1563076-1.0g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4,4-difluorobutanoic acid |
2172244-06-1 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1563076-0.1g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4,4-difluorobutanoic acid |
2172244-06-1 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1563076-0.25g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4,4-difluorobutanoic acid |
2172244-06-1 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1563076-50mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4,4-difluorobutanoic acid |
2172244-06-1 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1563076-2.5g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4,4-difluorobutanoic acid |
2172244-06-1 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1563076-1000mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4,4-difluorobutanoic acid |
2172244-06-1 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1563076-5000mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4,4-difluorobutanoic acid |
2172244-06-1 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1563076-10.0g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4,4-difluorobutanoic acid |
2172244-06-1 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1563076-5.0g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4,4-difluorobutanoic acid |
2172244-06-1 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1563076-100mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4,4-difluorobutanoic acid |
2172244-06-1 | 100mg |
$2963.0 | 2023-09-24 |
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4,4-difluorobutanoic acid 関連文献
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4,4-difluorobutanoic acidに関する追加情報
Introduction to 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4,4-difluorobutanoic acid (CAS No. 2172244-06-1)
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4,4-difluorobutanoic acid, identified by its CAS number 2172244-06-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound features a unique structural framework characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group, a difluorobutanoic acid moiety, and an amino-methylbutanamido side chain. The presence of these functional groups not only makes it a versatile intermediate in synthetic chemistry but also positions it as a potential candidate for drug development, particularly in the realm of targeted therapies and bioconjugation strategies.
The Fmoc group is widely recognized in peptide synthesis for its stability and ease of removal under mild acidic conditions, making it an invaluable tool for solid-phase peptide synthesis (SPPS). The incorporation of the fluorene core into the molecule enhances its photophysical properties, which could be leveraged in applications such as fluorescent probes and bioimaging agents. Additionally, the difluorobutanoic acid component introduces fluorine atoms, which are frequently employed to improve metabolic stability and binding affinity in drug molecules. This structural design suggests that the compound may exhibit dual functionality, serving both as a building block for more complex molecules and as a standalone therapeutic agent.
In recent years, there has been a surge in research focused on fluorinated compounds due to their enhanced pharmacokinetic profiles. The substitution of hydrogen atoms with fluorine atoms can significantly alter the electronic properties of molecules, leading to improved lipophilicity, reduced metabolic clearance, and increased binding affinity to biological targets. The difluorobutanoic acid moiety in this compound is particularly noteworthy, as it has been shown to enhance the bioavailability of certain drug candidates by modulating their solubility and permeability across biological membranes. This aspect makes it an attractive scaffold for developing novel therapeutic agents with improved pharmacological properties.
The amino-methylbutanamido side chain adds another layer of complexity to the molecule, providing a site for further functionalization through conjugation with biomolecules such as peptides, proteins, or nucleic acids. Such modifications are crucial in the development of bioconjugates used in targeted drug delivery systems, where precise control over molecular architecture is essential for achieving optimal therapeutic efficacy. The versatility of this compound's structure allows it to serve as a versatile platform for exploring novel drug candidates across various therapeutic areas.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. The structural features of 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4,4-difluorobutanoic acid, particularly the presence of the Fmoc, difluorobutanoic acid, and fluorene moieties, have been subjected to rigorous virtual screening to identify potential binding interactions with biological targets. These studies have highlighted its potential as an inhibitor or modulator of key enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration. For instance, preliminary computational analyses suggest that the fluorene core may interact with aromatic residues in protein active sites, while the difluorobutanoic acid moiety could engage in hydrophobic interactions or form hydrogen bonds with polar regions of biological targets.
The synthesis of this compound represents a testament to the progress made in synthetic organic chemistry over recent decades. The multi-step process involves careful selection of reagents and catalysts to ensure high yield and purity. Key steps include the introduction of the Fmoc protecting group on an amino function, followed by elongation of the carbon chain through sequential reactions such as alkylation and amidation. The final incorporation of the difluorobutanoic acid moiety requires precise control over reaction conditions to avoid unwanted side products. Advances in flow chemistry have also enabled more efficient production methods for such complex molecules, reducing reaction times and improving scalability.
In addition to its potential applications in drug development, this compound has shown promise in material science applications due to its unique photophysical properties. The fluorene core exhibits strong fluorescence upon excitation with UV light, making it suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Furthermore, its ability to undergo cross-coupling reactions with other organic substrates allows for further functionalization into more complex materials with tailored properties.
The growing interest in fluorinated compounds has also spurred research into greener synthetic methodologies that minimize waste and hazardous byproducts. Innovations such as continuous flow processes and biocatalysis are being explored to make fluorinated compounds more accessible while adhering to environmental regulations. The synthesis of 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4,4-difluorobutanoic acid exemplifies these efforts by demonstrating how traditional multi-step syntheses can be optimized for sustainability without compromising on yield or purity.
As our understanding of molecular interactions continues to evolve, so too does our ability to harness these insights for therapeutic purposes. The structural features of this compound make it an exciting candidate for further exploration in both academic research settings and industrial drug discovery programs. Its versatility as a synthetic intermediate and potential biological activity position it at the forefront of innovation in pharmaceutical chemistry.
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